4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide
Overview
Description
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Coupling with Benzamide: The final step involves coupling the quinazoline derivative with N-(2-methoxyphenyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Large-scale production would require careful control of reaction conditions, purification steps, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with reduced functional groups .
Scientific Research Applications
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent for other diseases.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The exact molecular targets and pathways may vary depending on the specific biological context and the type of cancer being studied .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline derivative that targets EGFR and is used in the treatment of non-small cell lung cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide is unique due to its specific chemical structure, which allows it to interact with distinct molecular targets and exhibit unique biological activities compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O2/c1-35-25-10-6-5-9-24(25)31-27(34)19-11-14-21(15-12-19)30-28-32-23-16-13-20(29)17-22(23)26(33-28)18-7-3-2-4-8-18/h2-17H,1H3,(H,31,34)(H,30,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBDDLRBOGIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148766 | |
Record name | 4-[(6-Chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375349-70-5 | |
Record name | 4-[(6-Chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-methoxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375349-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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